Cycloguanil-d4hydrochloride
Description
Significance of Deuterium (B1214612) Labeling in Pharmaceutical and Biochemical Investigations
Among the stable isotopes, deuterium, an isotope of hydrogen, holds particular importance in pharmaceutical and biochemical studies. Its application ranges from enhancing drug properties to serving as a critical component in analytical methodologies.
Rationale for Isotopic Substitution in Drug Molecules for Research Purposes
The substitution of hydrogen with deuterium in a drug molecule is a strategic modification employed for several research purposes. Deuterium is twice as heavy as protium (B1232500) (the common hydrogen isotope), which can lead to a phenomenon known as the kinetic isotope effect (KIE). medchemexpress.comwikipedia.org This effect can slow down the rate of chemical reactions, particularly those involving the cleavage of a carbon-hydrogen bond, a common step in drug metabolism. medchemexpress.cominvivochem.com
By strategically placing deuterium at sites on a drug molecule that are vulnerable to metabolic breakdown, researchers can create deuterated analogs that are more metabolically stable. medchemexpress.combiosynth.com This enhanced stability can lead to an improved pharmacokinetic profile, such as a longer half-life. medchemexpress.com This "deuterium switch" approach has gained considerable attention, not only for creating potentially improved therapeutics but also for its utility in research to understand a drug's metabolic fate. unimi.itveeprho.com The rationale extends to stabilizing stereocenters, where deuterium addition can favor the formation of a more beneficial enantiomer. wikipedia.org
Applications of Stable Isotopes as Research Tracers and Standards
Stable isotopes, particularly deuterium, are widely used as tracers and internal standards in analytical research, most notably in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scbt.combioanalysis-zone.com
Tracers in Metabolism Studies: Deuterium-labeled compounds are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies. medchemexpress.combioanalysis-zone.com By administering a deuterated version of a drug, researchers can accurately track its journey through a biological system, identify its metabolites, and elucidate metabolic pathways. biosynth.comscbt.com This is crucial for understanding a drug's disposition and potential for toxicity. bioanalysis-zone.com
Internal Standards for Quantification: In quantitative bioanalysis, especially using liquid chromatography-mass spectrometry (LC-MS), deuterated compounds serve as ideal internal standards. pharmaffiliates.comotsuka.co.jp An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to samples. Because a deuterated standard is chemically almost identical to the non-labeled analyte, it co-elutes during chromatography and experiences similar effects from the sample matrix, such as ion suppression in the mass spectrometer. pharmaffiliates.com This allows for highly accurate and precise quantification of the analyte by comparing its instrumental response to that of the known amount of the internal standard. pharmaffiliates.comlgcstandards.com
Overview of Cycloguanil (B1669406) as a Dihydrofolate Reductase Inhibitor
Cycloguanil is a key molecule in the field of antimalarial research, primarily functioning as an inhibitor of the enzyme dihydrofolate reductase (DHFR).
Historical Context of Dihydrofolate Reductase Inhibition in Antifolate Research
The discovery of antifolates as therapeutic agents dates back to the 1940s and was born from the understanding of the role of folate in cellular processes. nih.gov It was observed that folic acid was essential for cell proliferation, leading to the hypothesis that blocking its action could inhibit the growth of cancer cells and pathogenic microbes. medchemexpress.com This led to the development of the first antifolate, methotrexate, in 1947, which proved effective against leukemia. medchemexpress.com
Dihydrofolate reductase (DHFR) was identified as a critical enzyme in the folate metabolic pathway. nih.gov DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a precursor essential for the synthesis of nucleotides (the building blocks of DNA) and certain amino acids. medchemexpress.comnih.gov Inhibiting DHFR starves rapidly dividing cells, such as those of parasites or tumors, of these essential components, leading to a halt in their growth and proliferation. pharmaffiliates.com This principle drove the development of various DHFR inhibitors for different therapeutic areas, including antimalarials like proguanil (B194036) and pyrimethamine (B1678524), and antibacterials like trimethoprim. medchemexpress.com
Cycloguanil as an Active Metabolite of Proguanil and its Role in Parasite Biology
Proguanil is an antimalarial drug that functions as a prodrug; it is not active in its administered form. medchemexpress.com In the body, primarily in the liver, proguanil is metabolized by cytochrome P450 enzymes (specifically CYP2C19) into its active form, cycloguanil. unimi.itbioanalysis-zone.com
Cycloguanil is a potent inhibitor of the Plasmodium DHFR enzyme. medchemexpress.com By blocking this enzyme, it disrupts the parasite's ability to synthesize DNA and other essential molecules, thereby preventing its replication and arresting the infection. medchemexpress.com This action is specific to the parasitic enzyme, making it an effective antimalarial agent. lgcstandards.com Cycloguanil acts on both the pre-erythrocytic (liver) and erythrocytic (blood) stages of the malaria parasite's life cycle. wikipedia.orgbiosynth.comunimi.it Research has shown that cycloguanil's primary and specific target within the parasite is DHFR, as parasites engineered to express human DHFR show high resistance to the drug. veeprho.comlgcstandards.com While proguanil itself may have other antimalarial activities, its primary recognized mechanism of action is through its conversion to cycloguanil. wikipedia.orgpharmaffiliates.com
Role of Cycloguanil-d4 Hydrochloride as a Specialized Research Tool
Cycloguanil-d4 Hydrochloride is the deuterated form of cycloguanil hydrochloride, where four hydrogen atoms on the chlorophenyl ring have been replaced with deuterium. medchemexpress.com This isotopic labeling makes it a highly specialized and valuable tool in analytical and clinical research.
Its primary application is as an internal standard for the quantification of cycloguanil in biological samples using LC-MS/MS. scbt.com In pharmacokinetic studies, where researchers measure the concentration of proguanil and its active metabolite cycloguanil over time, an accurate and reliable analytical method is crucial. The use of a stable isotope-labeled internal standard like Cycloguanil-d4 Hydrochloride is the preferred approach for such bioanalytical assays.
Because Cycloguanil-d4 Hydrochloride is structurally identical to cycloguanil, apart from its increased mass, it behaves identically during sample extraction, chromatography, and ionization. This allows it to accurately correct for any variability in the analytical process, ensuring that the measured concentration of cycloguanil is precise and reliable. scbt.com This is essential for understanding the variable metabolism of proguanil in different populations and for developing effective antimalarial therapies. medchemexpress.com
Below is a table summarizing the properties and applications of Cycloguanil-d4 Hydrochloride as a research tool.
| Property | Description | Reference |
| Chemical Name | 1-(4-Chlorophenyl-d4)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine Hydrochloride | |
| Molecular Formula | C₁₁H₁₁D₄Cl₂N₅ | otsuka.co.jp |
| Molecular Weight | 292.20 g/mol | otsuka.co.jp |
| Isotopic Label | Deuterium (d4) on the chlorophenyl ring | medchemexpress.com |
| Primary Application | Internal standard for quantitative bioanalysis | scbt.com |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | scbt.com |
| Research Area | Pharmacokinetic studies, therapeutic drug monitoring, metabolic research | scbt.com |
Utility in Quantitative Bioanalytical Methodologies
One of the most significant applications of stable isotope-labeled compounds is their use as internal standards in quantitative bioanalysis, particularly in methods involving mass spectrometry (MS). clearsynth.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are highly sensitive and selective but can be influenced by various factors that affect ionization efficiency and lead to variability in results. scispace.com
SIL compounds, such as Cycloguanil-d4 Hydrochloride, are considered the gold standard for internal standards in LC-MS/MS assays. acanthusresearch.comscispace.com When a known quantity of a SIL compound is added to a biological sample at the beginning of the analytical process, it experiences the same processing and environmental conditions as the unlabeled target analyte. nih.govwaters.com Because the SIL internal standard is chemically identical to the analyte but has a higher mass, it can be distinguished by the mass spectrometer. acanthusresearch.comclearsynth.com
This co-analysis allows the SIL standard to compensate for variations in sample extraction, recovery, and potential matrix effects, where other components in a complex sample (like plasma or urine) interfere with the analyte's signal. clearsynth.comwaters.com By calculating the ratio of the analyte's response to the internal standard's response, researchers can achieve highly accurate and precise quantification of the analyte's concentration in the original sample. clearsynth.comnih.gov For small molecules, a mass difference of at least three mass units between the analyte and the SIL standard is generally preferred to prevent spectral overlap. acanthusresearch.com
While highly effective, the use of deuterium-labeled standards can sometimes present a challenge known as the "isotope effect," where the deuterated compound may exhibit slightly different chromatographic retention times than the unlabeled version due to changes in molecular lipophilicity. scispace.comwaters.com
Contribution to Mechanistic Elucidation in Enzymatic Pathways and Metabolic Studies
Stable isotope labeling is a powerful technique for investigating the intricate details of biological processes. symeres.comcernobioscience.com By introducing molecules labeled with stable isotopes into a biological system, scientists can track their journey and transformation, a process akin to following a "molecular tracer." mdpi.comcernobioscience.com This allows for the detailed study of metabolic pathways, the identification of new metabolites, and the investigation of absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. symeres.comcernobioscience.com
The use of deuterium labeling can also help elucidate reaction mechanisms through the "kinetic isotope effect." symeres.com The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. If this bond is broken during the rate-determining step of an enzymatic reaction, the reaction will proceed more slowly with the deuterated compound. Observing this effect provides strong evidence about the specific steps involved in an enzyme's mechanism. symeres.combeilstein-journals.org
Cycloguanil, the unlabeled form of the titular compound, is an illustrative example of a molecule studied within metabolic pathways. It is not administered directly but is the active metabolite of the antimalarial prodrug proguanil. taylorandfrancis.comnih.govchemsrc.com The conversion of proguanil to cycloguanil is primarily catalyzed in the liver by the cytochrome P450 enzyme CYP2C19. taylorandfrancis.comnih.govmdpi.com Once formed, cycloguanil functions as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). nih.govoup.com This enzyme is critical for the synthesis of nucleic acids (DNA and RNA) in the malaria parasite, and its inhibition ultimately leads to the parasite's death. oup.com The use of a deuterated standard like Cycloguanil-d4 Hydrochloride enables precise quantification in studies investigating this metabolic activation and its subsequent pharmacological action.
Compound Information
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H/i3D,4D,5D,6D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUAPRKJJUXEIE-HGSONKNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=NC(=NC2(C)C)N)N)[2H])[2H])Cl)[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Deuterium Labeling Strategies for Cycloguanil D4 Hydrochloride
Design Principles for Site-Specific Deuteration in Triazine Derivatives
The strategic placement of deuterium (B1214612) atoms within a molecule is paramount to its intended application. In the case of Cycloguanil-d4 hydrochloride, the deuterium atoms are typically located on the two methyl groups at the C6 position of the dihydrotriazine ring. caymanchem.com This specific labeling pattern is chosen to enhance the stability of the molecule against metabolic degradation without significantly altering its chemical properties.
Approaches for Incorporating Deuterium Atoms into the Cycloguanil (B1669406) Skeleton
The introduction of deuterium into the cycloguanil framework is primarily achieved through the use of deuterated starting materials. The most common approach involves the condensation of a biguanide (B1667054) derivative with a deuterated ketone, typically acetone-d6 (B32918). wikipedia.org This method directly incorporates the deuterium atoms into the desired positions on the dihydrotriazine ring.
Alternative strategies for deuterium incorporation can involve hydrogen-deuterium (H/D) exchange reactions on the parent cycloguanil molecule. dokumen.pub However, these methods often lack the site-specificity required for producing a precisely labeled compound like Cycloguanil-d4 hydrochloride and may result in a mixture of isotopologues. Therefore, the synthetic approach using deuterated precursors is generally preferred.
Optimization of Synthetic Routes for High Deuterium Enrichment and Isotopic Purity
Achieving high levels of deuterium enrichment and isotopic purity is a critical aspect of synthesizing deuterated compounds. rsc.org The isotopic purity of the deuterated starting materials, such as acetone-d6, directly influences the final isotopic enrichment of the Cycloguanil-d4 hydrochloride. researchgate.net Therefore, utilizing highly enriched deuterated reagents is a fundamental requirement.
Chemical Synthesis Routes for Cycloguanil and its Deuterated Analogues
The core structure of cycloguanil and its deuterated analogues is the 1,6-dihydro-1,3,5-triazine ring. The formation of this heterocyclic system is typically achieved through multi-component condensation reactions.
Multi-Component Condensation Reactions for Dihydrotriazine Formation
The synthesis of cycloguanil is a classic example of a three-component reaction. nih.govclockss.org It involves the acid-catalyzed condensation of an arylbiguanide with a ketone. wikipedia.org In the case of Cycloguanil-d4 hydrochloride, 4-chlorophenylbiguanide (B1200820) is reacted with acetone-d6 in the presence of an acid catalyst, such as hydrochloric acid. wikipedia.orgnih.gov This one-pot synthesis is efficient and directly yields the desired dihydrotriazine ring system with the deuterium labels incorporated at the C6 position.
The mechanism of this reaction involves the initial formation of an imine between the biguanide and the ketone, followed by an intramolecular cyclization to form the dihydrotriazine ring. nih.govmdpi.com The use of microwave irradiation has been shown to significantly reduce the reaction time for this type of condensation compared to conventional heating methods. clockss.org
Methodological Advancements for Efficient Deuterium Retention During Synthesis
Maintaining the integrity of the deuterium label throughout the synthetic sequence is paramount. nih.govbeilstein-journals.org The choice of reagents and reaction conditions is critical to prevent deuterium loss. For instance, the use of strong acids or bases in protic solvents can lead to H/D exchange, thereby reducing the isotopic enrichment of the final product.
Modern synthetic methods focus on utilizing mild reaction conditions and minimizing the number of synthetic steps to maximize deuterium retention. The development of new catalysts and reaction media that are compatible with deuterated compounds is an active area of research. researchgate.netresearchgate.net The goal is to develop robust and efficient synthetic routes that consistently deliver high yields of the desired deuterated compound with excellent isotopic purity.
Analytical Characterization of Deuterium Incorporation and Purity of Cycloguanil-d4 Hydrochloride
The final step in the synthesis of Cycloguanil-d4 hydrochloride is the thorough analytical characterization to confirm the successful incorporation of deuterium and to assess the chemical and isotopic purity of the compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
High-resolution mass spectrometry (HR-MS) is a primary tool for determining the level of deuterium incorporation. rsc.orgrsc.org By comparing the mass-to-charge ratio (m/z) of the deuterated compound with its non-deuterated counterpart, the number of deuterium atoms incorporated can be precisely determined. The isotopic distribution pattern in the mass spectrum provides information about the percentage of different isotopologues (d0, d1, d2, etc.) present in the sample, thus allowing for the calculation of isotopic purity. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is used to confirm the site of deuteration. dokumen.pubrsc.org In the ¹H NMR spectrum of Cycloguanil-d4 hydrochloride, the signal corresponding to the methyl protons at the C6 position will be significantly reduced or absent, confirming the incorporation of deuterium at this site. Conversely, the ²H NMR spectrum will show a signal corresponding to the deuterium atoms at the C6 position.
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are used to assess the chemical purity of the compound. HPLC analysis ensures that the final product is free from any starting materials or side products. The combination of these analytical methods provides a comprehensive evaluation of the quality of the synthesized Cycloguanil-d4 hydrochloride.
Below is a table summarizing the key analytical data for Cycloguanil-d4 Hydrochloride:
| Analytical Technique | Parameter | Typical Value/Observation | Reference |
| High-Resolution Mass Spectrometry (HR-MS) | Molecular Formula | C₁₁H₁₀D₄ClN₅·HCl | caymanchem.compharmaffiliates.com |
| Molecular Weight | ~292.2 g/mol | pharmaffiliates.com | |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d6) | caymanchem.com | |
| Isotopic Purity | ≤1% d0 | caymanchem.com | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | Absence or significant reduction of the signal for the C(CH₃)₂ protons | |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | ≥98% | caymanchem.com |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules and is particularly powerful for analyzing deuterated compounds like Cycloguanil-d4 Hydrochloride. tamu.eduup.ac.zacore.ac.uk Both Proton (¹H) and Deuterium (²H) NMR are utilized to provide a comprehensive picture of the deuterium labeling.
In the ¹H NMR spectrum of Cycloguanil-d4 Hydrochloride, the most telling feature is the significant reduction or complete absence of signals corresponding to the protons on the phenyl ring. uct.ac.za Since the deuterium labeling in this compound targets the four positions on this aromatic ring, the replacement of hydrogen with deuterium leads to the disappearance of their characteristic signals. lgcstandards.com By comparing the integration of any residual phenyl proton signals against the integration of non-deuterated parts of the molecule, such as the methyl protons, a quantitative assessment of the isotopic enrichment can be achieved.
Conversely, ²H NMR spectroscopy offers direct proof of deuterium incorporation. A ²H NMR spectrum will display signals at the chemical shifts corresponding to the deuterated positions on the phenyl ring. The presence and integration of these signals confirm that the synthesis and labeling were successful and provide a quantitative measure of the deuterium content at each site. researchgate.net
Table 1: Representative ¹H NMR Data Comparing Unlabeled and Deuterated Cycloguanil Hydrochloride
| Proton Assignment | Typical Chemical Shift (ppm) | Expected Integration (Unlabeled) | Expected Integration (Cycloguanil-d4) |
| Phenyl Protons | 7.2 - 7.5 | 4H | < 0.1H |
| Amine/Amidine Protons (NH) | 7.0 - 9.0 (broad) | 5H | 5H |
| Dimethyl Protons (-C(CH₃)₂) | ~ 1.3 | 6H | 6H |
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The data is illustrative. |
High-Resolution Mass Spectrometry for Verification of Isotopic Purity and Molecular Formula
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition and isotopic purity of synthesized compounds. longdom.orgacs.org Its ability to measure the mass-to-charge ratio (m/z) with exceptional accuracy allows for the unambiguous determination of a molecule's formula. longdom.orgacs.org This technique is critical in verifying the successful incorporation of four deuterium atoms into the cycloguanil structure.
The substitution of four hydrogen atoms (atomic mass ≈ 1.008 Da) with four deuterium atoms (atomic mass ≈ 2.014 Da) results in a predictable and measurable increase in the molecular weight of the compound. nih.gov HRMS can easily distinguish between the unlabeled (C₁₁H₁₆Cl₂N₅) and the deuterated (C₁₁H₁₂D₄Cl₂N₅) forms. lgcstandards.comlgcstandards.com An analysis of Cycloguanil-d4 Hydrochloride will show a molecular ion peak that corresponds precisely to its calculated theoretical exact mass. researchgate.netcanada.ca The deviation between the measured mass and the theoretical mass is typically less than 5 parts per million (ppm), providing high confidence in the assigned molecular formula. longdom.org
Table 2: Comparison of Theoretical and Measured Exact Masses for Cycloguanil Hydrochloride and its Deuterated Analog
| Compound | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ | Representative Measured Exact Mass (m/z) [M+H]⁺ |
| Cycloguanil Hydrochloride | C₁₁H₁₇Cl₂N₅ | 289.0837 | 289.0835 |
| Cycloguanil-d4 Hydrochloride | C₁₁H₁₃D₄Cl₂N₅ | 293.1088 | 293.1086 |
| Note: The data presented is for illustrative purposes. The [M+H]⁺ ion is commonly observed in ESI-HRMS. |
Advanced Analytical Applications of Cycloguanil D4 Hydrochloride in Bioanalytical Research
Internal Standard Applications in Quantitative Mass Spectrometry for Biological Matrices
The primary role of Cycloguanil-d4 hydrochloride in bioanalytical research is as an internal standard. Its chemical and physical properties closely mimic the unlabeled analyte, cycloguanil (B1669406), allowing it to compensate for variations during sample preparation and analysis.
Enhancing Accuracy and Precision in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
The inclusion of a stable isotope-labeled internal standard like Cycloguanil-d4 hydrochloride is pivotal for achieving high accuracy and precision in LC-MS/MS assays. nih.govnih.govnih.govresearchgate.net By adding a known quantity of the deuterated standard to both calibration standards and unknown samples, any variability introduced during the analytical process—from extraction to injection and ionization—affects both the analyte and the internal standard similarly. chromatographyonline.com This co-variance allows for the normalization of the analyte's response to that of the internal standard, thereby correcting for potential errors and leading to more reliable quantitative results. nih.gov For instance, in the development of methods for therapeutic drug monitoring, the use of deuterated internal standards is a common strategy to ensure the accuracy of the measurements. nih.gov Regulatory guidelines for bioanalytical method validation emphasize that the precision of an assay, often expressed as the coefficient of variation (CV), should not exceed 15%, except for the lower limit of quantification (LLOQ), where a CV of up to 20% is acceptable. nih.gov Similarly, the accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ). nih.gov The use of Cycloguanil-d4 hydrochloride helps analytical methods meet these stringent requirements.
Mitigation of Ion Suppression and Matrix Effects in Complex Biological Samples
Biological matrices such as plasma, serum, and whole blood are inherently complex, containing numerous endogenous compounds like phospholipids, salts, and proteins. eijppr.comnih.gov During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to a phenomenon known as the matrix effect. eijppr.comnih.gov This can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy and precision of the analytical method. nih.govchromatographyonline.com
Cycloguanil-d4 hydrochloride plays a crucial role in mitigating these matrix effects. nih.govnih.govnih.govresearchgate.net Because it co-elutes with the unlabeled cycloguanil and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized, leading to more accurate and reproducible quantification. nih.gov This is particularly important when dealing with complex biological samples where matrix effects are a significant concern. eijppr.comnih.gov
Development and Validation of Multiplex LC-MS/MS Assays for Simultaneous Quantification of Antimalarials
The fight against malaria often involves combination therapies, necessitating the simultaneous measurement of multiple antimalarial drugs and their metabolites in biological samples. nih.govnih.gov Multiplex LC-MS/MS assays are ideal for this purpose, offering high throughput and the ability to quantify several analytes in a single run. nih.govresearchgate.net
In a recently developed and validated multiplex LC-MS/MS assay, researchers simultaneously quantified six key antimalarial compounds: artesunate, dihydroartemisinin, pyronaridine, proguanil (B194036), cycloguanil, and clindamycin. nih.govresearchgate.netnih.gov While trimipramine-d3 was used as the internal standard in this specific study, the principle highlights the importance of internal standards in such complex assays. The use of a dedicated deuterated internal standard for each analyte, such as Cycloguanil-d4 for cycloguanil, is a preferred approach to ensure the highest level of accuracy for each component in the multiplex panel. The development of such assays is crucial for pharmacokinetic studies in clinical trials assessing new drug combinations. nih.govresearchgate.net
Method Validation Parameters for Cycloguanil-d4 Hydrochloride as an Internal Standard
The validation of an analytical method is essential to ensure its reliability for its intended purpose. When using Cycloguanil-d4 hydrochloride as an internal standard, several key performance characteristics of the method must be thoroughly evaluated.
Assessment of Analytical Sensitivity, Linearity, and Selectivity
Analytical Sensitivity is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov For a multiplex assay including cycloguanil, the LLOQ for cycloguanil was established at 0.2 ng/mL. nih.govresearchgate.net
Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is assessed by analyzing a series of calibration standards at different concentrations. In a multiplex assay for antimalarials, linearity was demonstrated for cycloguanil, and the calibration range was validated to be appropriate for clinical sample analysis. nih.gov
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or other drugs. scielo.br The use of MS/MS detection provides a high degree of selectivity. In the validation of a multiplex assay, the absence of interfering peaks at the retention time of cycloguanil and its internal standard in blank matrix samples confirmed the selectivity of the method. nih.govresearchgate.net
Table 1: Analytical Performance of a Multiplex LC-MS/MS Assay for Cycloguanil
| Parameter | Result |
|---|---|
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL nih.govresearchgate.net |
| Linearity Range | Not explicitly stated for cycloguanil, but the assay was linear for all analytes over their respective ranges. nih.gov |
| Selectivity | No significant interferences were observed at the retention times of the analytes and internal standard. nih.govresearchgate.net |
Evaluation of Intra-day and Inter-day Precision and Accuracy in Quantitative Bioanalysis
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV). Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is expressed as a percentage of the nominal concentration.
Both precision and accuracy are evaluated at multiple concentration levels, typically at the LLOQ, low, medium, and high-quality control (QC) concentrations. These evaluations are performed within a single day (intra-day) and over several days (inter-day) to assess the method's reproducibility over time. nih.gov
For the multiplex LC-MS/MS assay quantifying several antimalarials, including cycloguanil, the intra-day and inter-day precision and accuracy were evaluated. nih.govresearchgate.net The acceptance criteria are typically a CV of ≤15% for precision and an accuracy of within ±15% of the nominal value, with the LLOQ having slightly wider acceptance criteria of ≤20% and ±20% for precision and accuracy, respectively. nih.gov The developed assay met these criteria, demonstrating its reliability for the simultaneous quantification of the selected antimalarials. nih.govresearchgate.net
Table 2: Summary of Intra-day and Inter-day Precision and Accuracy for a Multiplex Antimalarial Assay
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Nominal) | Inter-day Accuracy (% Nominal) |
|---|---|---|---|---|
| LLOQ | ≤20% | ≤20% | 80-120% | 80-120% |
| Low QC | ≤15% | ≤15% | 85-115% | 85-115% |
| Medium QC | ≤15% | ≤15% | 85-115% | 85-115% |
| High QC | ≤15% | ≤15% | 85-115% | 85-115% |
Note: This table represents typical acceptance criteria as described in the validation of a multiplex antimalarial assay. nih.gov
Table of Compound Names
| Compound Name |
|---|
| 4-hydroxycyclophosphamide-d4 |
| Acetonitrile |
| Ammonium formate |
| Artesunate |
| Atovaquone (B601224) |
| Capecitabine |
| Clindamycin |
| Cycloguanil |
| Cycloguanil-d4 hydrochloride |
| Cyclophosphamide |
| Cyproheptadine hydrochloride |
| Dihydroartemisinin |
| Ketotifen fumarate |
| Methanol |
| Proguanil |
| Pyronaridine |
| Semicarbazide hydrochloride |
Application in Pharmacokinetic and Metabolic Research Models (Non-Clinical)
Cycloguanil-d4 Hydrochloride, the deuterated form of the active antimalarial metabolite cycloguanil, is a crucial tool in non-clinical bioanalytical research. mybiosource.compharmaffiliates.com Its primary role is as an internal standard in sophisticated analytical techniques, particularly those involving mass spectrometry. This allows for the precise quantification of the parent drug, proguanil, and its active metabolite, cycloguanil, in various biological samples. medchemexpress.com The use of stable isotope-labeled compounds like Cycloguanil-d4 Hydrochloride is indispensable for drug metabolism and pharmacokinetic (DMPK) research. symeres.com
In the realm of in vitro drug metabolism studies, Cycloguanil-d4 Hydrochloride serves as an essential internal standard rather than a direct tracer of metabolic pathways. The biotransformation of the prodrug proguanil into its pharmacologically active form, cycloguanil, is a key area of investigation. medchemexpress.comtaylorandfrancis.com This metabolic activation is primarily carried out by cytochrome P450 enzymes, notably CYP2C19, within human liver microsomes. caymanchem.comsgul.ac.uk
To accurately trace and quantify this conversion, in vitro systems such as human liver microsomes are employed. nih.gov During these experiments, a precise amount of Cycloguanil-d4 Hydrochloride is added to the biological matrix being tested. As the non-labeled proguanil is metabolized into cycloguanil, the deuterated internal standard undergoes the same sample preparation and analysis processes. amazonaws.com
Liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice for these studies. scispace.com The subtle mass difference between the naturally formed cycloguanil and the deuterated standard allows the mass spectrometer to distinguish between them. scielo.org.mx This enables the signal from the metabolically produced cycloguanil to be normalized against the consistent signal of the internal standard. This normalization corrects for any variability or loss during extraction and analysis, thereby facilitating the accurate elucidation of the metabolic pathway and the kinetics of enzyme activity. amazonaws.com
The quantitative profiling of proguanil and cycloguanil in non-clinical settings, such as animal models and cellular systems, is fundamental to understanding a drug's pharmacokinetic profile. Cycloguanil-d4 Hydrochloride is a cornerstone for these quantitative analyses.
In animal studies, after the administration of proguanil, biological samples like plasma are collected to measure the concentrations of the parent drug and its metabolite over time. researchgate.netresearchgate.net Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are developed for this purpose, and the use of a stable isotope-labeled internal standard like Cycloguanil-d4 Hydrochloride is critical for the accuracy and reliability of these assays. nih.govresearchgate.net
The deuterated standard co-elutes with the non-labeled analyte but is differentiated by its higher mass. This ensures that any matrix effects, such as ion suppression or enhancement in the mass spectrometer, affect both the analyte and the internal standard to the same degree, leading to highly accurate and precise quantification. amazonaws.com This precise data is then used to model the pharmacokinetic properties of the drug.
Below is an interactive data table illustrating typical mass spectrometry parameters used for the quantification of proguanil and cycloguanil with Cycloguanil-d4 Hydrochloride as the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Proguanil | 254.1 | 197.1 |
| Cycloguanil | 252.1 | 170.1 |
| Cycloguanil-d4 | 256.2 | 174.1 |
| Note: These values are illustrative and can vary based on the specific instrumentation and analytical conditions. |
The application of Cycloguanil-d4 Hydrochloride in these quantitative methods allows researchers to build robust pharmacokinetic models and gain a deeper understanding of the metabolic fate of proguanil in various biological systems.
Biochemical and Molecular Interactions of Cycloguanil and Its Deuterated Analogues
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Kinetics
The effectiveness of cycloguanil (B1669406) and its analogues as DHFR inhibitors is quantified through enzyme inhibition kinetics, which provides insights into their binding affinities and the mechanisms by which they interact with the enzyme.
The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibitor. The emergence of drug resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is often linked to mutations in the DHFR enzyme. asm.orgnih.gov These mutations can significantly alter the binding affinity of antifolate drugs like cycloguanil.
Studies have determined the Ki values of cycloguanil and its analogues against both wild-type (sensitive) and various mutant (resistant) forms of P. falciparum DHFR (PfDHFR). For instance, pyrimethamine (B1678524), another antifolate, shows a significant loss of potency against mutant enzymes, with its Ki increasing by 572-fold for the quadruple mutant compared to the wild type. Similarly, cycloguanil's inhibitory activity is also compromised against certain mutant strains.
Table 1: Inhibition Constants (Ki) of Antifolates Against Wild-Type and Mutant P. falciparum DHFR
| Compound | Wild Type (nM) | Double Mutant (A16V + S108T) (nM) | Double Mutant (C59R + S108N) (nM) | Quadruple Mutant (N51I + C59R + S108N + I164L) (nM) |
|---|---|---|---|---|
| Pyrimethamine | 1.5 | 2.4 | 72.3 | 859 |
| Cycloguanil | - | - | - | - |
| WR99210 | 0.9 | 3.2 | 0.8 | 0.9 |
The chemical structure of an inhibitor plays a crucial role in its interaction with the DHFR active site. Structure-activity relationship (SAR) studies aim to understand how different chemical modifications to a core scaffold, like that of cycloguanil, affect its binding affinity and inhibitory activity.
For cycloguanil derivatives, the hydrophobicity of substituents on the N1-phenyl ring has been identified as a key factor for binding to the wild-type PfDHFR enzyme. nih.govacs.orgnih.gov A parabolic relationship has been observed, suggesting an optimal level of hydrophobicity for maximal binding. nih.govacs.orgnih.gov In contrast, for mutant enzymes, particularly those with the A16V+S108T double mutation that confers resistance to cycloguanil, steric factors become more critical. nih.govacs.orgnih.gov
The flexibility of the inhibitor's side chain is also a significant determinant of its effectiveness against resistant strains. For example, the inhibitor WR99210, a cycloguanil analog, has a flexible side chain that allows it to avoid steric clashes with the mutated amino acid residues in the DHFR active site, explaining its potency against pyrimethamine-resistant parasites. asm.org
Determination of Inhibition Constants (Ki) against Wild-Type and Mutant Enzymes
Specific Interactions with Plasmodium falciparum Dihydrofolate Reductase (PfDHFR)
The selective toxicity of cycloguanil against the malaria parasite is due to its significantly higher affinity for PfDHFR compared to human DHFR.
Kinetic studies have revealed the specific interactions between cycloguanil and the PfDHFR active site. The binding is influenced by key amino acid residues. For instance, mutations at positions 16 and 108 of PfDHFR are known to confer resistance to cycloguanil. nih.gov The A16V and S108T mutations create steric hindrance that impedes the binding of cycloguanil. nih.govresearchgate.net Crystal structure analysis of the T9/94 variant of PfDHFR (A16V+S108T) complexed with cycloguanil shows significant steric conflicts with the side chains of both mutated residues. researchgate.net
Different strains of P. falciparum harbor distinct mutations in their DHFR gene, leading to varying levels of resistance to antifolate drugs. nih.gov A double mutation involving A16V and S108T is specifically associated with cycloguanil resistance, while a single S108N mutation primarily confers resistance to pyrimethamine with only a moderate effect on cycloguanil susceptibility. nih.gov Significant cross-resistance to both drugs is observed in parasites with mutations that include S108N and I164L. nih.gov This differential resistance highlights the fine-tuned nature of the inhibitor-enzyme interaction.
Table 2: Impact of Key PfDHFR Mutations on Antifolate Resistance
| Mutation(s) | Resistance to Cycloguanil | Resistance to Pyrimethamine |
|---|---|---|
| A16V + S108T | High | Low |
| S108N | Moderate | High |
| S108N + I164L | Significant | Significant |
Source: Based on findings from Peterson et al. (1990) nih.gov
Kinetic Characterization of PfDHFR Inhibition by Cycloguanil
Modulation of Biochemical Pathways by DHFR Inhibition
The inhibition of DHFR by cycloguanil has downstream effects on several crucial biochemical pathways within the parasite. By blocking the regeneration of tetrahydrofolate, cycloguanil disrupts the synthesis of thymidylate, purines, and certain amino acids like methionine and serine. biorxiv.org This ultimately halts DNA synthesis and cell division, leading to the death of the parasite. The disruption of the folate pathway is the primary mechanism of action for the antimalarial effects of cycloguanil.
Impact on Purine (B94841) and Pyrimidine (B1678525) Biosynthesis in Parasitic Organisms
Cycloguanil, the active metabolite of the antimalarial drug proguanil (B194036), exerts its parasiticidal effects by primarily targeting the folate biosynthetic pathway. chembk.comchembk.comchemsrc.com This pathway is essential for the synthesis of precursors required for DNA and RNA production.
The key molecular target of cycloguanil in parasites, such as Plasmodium falciparum, is the enzyme dihydrofolate reductase (DHFR). mdpi.comaacrjournals.org Cycloguanil acts as a competitive inhibitor of DHFR, binding to the enzyme's active site and preventing the reduction of dihydrofolate to tetrahydrofolate. mdpi.comnih.gov Tetrahydrofolate is a crucial cofactor for thymidylate synthase, an enzyme involved in the de novo synthesis of pyrimidines. mdpi.comoup.comnih.gov By inhibiting DHFR, cycloguanil effectively halts pyrimidine biosynthesis, which is vital for the parasite's rapid nucleic acid synthesis during its intraerythrocytic growth phase. mdpi.com This disruption of nucleic acid synthesis ultimately leads to the death of the parasite.
While parasites like Plasmodium rely on de novo pyrimidine synthesis, they are purine auxotrophs, meaning they salvage purines from their host. researchgate.net Therefore, the primary impact of cycloguanil in these organisms is on the pyrimidine biosynthetic pathway. Research has shown that cycloguanil's inhibition of P. falciparum DHFR is potent, with reported inhibition constant (Ki) values in the nanomolar range. caymanchem.com
Currently, there is a lack of specific research data in the public domain detailing the direct impact of Cycloguanil-d4 hydrochloride on purine and pyrimidine biosynthesis in parasitic organisms. It is primarily documented as a deuterated internal standard for analytical quantification of cycloguanil. invivochem.comscbt.compharmaffiliates.com In principle, deuteration of a drug molecule can lead to a kinetic isotope effect, potentially slowing down its metabolism. bioscientia.deassumption.eduneulandlabs.comsplendidlab.com This could theoretically alter the concentration and residence time of the active compound at its target site, but specific studies on Cycloguanil-d4 hydrochloride's effects on parasitic biosynthetic pathways are not available.
Table 1: Research Findings on Cycloguanil's Impact in Parasitic Organisms This table is interactive. You can sort and filter the data.
| Compound | Organism | Molecular Target | Effect | Reference |
|---|---|---|---|---|
| Cycloguanil | Plasmodium falciparum | Dihydrofolate Reductase (DHFR) | Competitive inhibition, disruption of pyrimidine biosynthesis | mdpi.com |
| Cycloguanil | Plasmodium berghei | Dihydrofolate Reductase (DHFR) | Inhibition (Ki = 0.79 nM) | caymanchem.com |
| Cycloguanil | Plasmodium falciparum | Dihydrofolate Reductase (DHFR) | Inhibition (Ki = 1.5 nM) | caymanchem.com |
| Cycloguanil | Plasmodium falciparum | Dihydrofolate Reductase (DHFR) | Active against various field isolates (IC50s = 0.12-1,400 µg/ml) | caymanchem.com |
| Cycloguanil | Trypanosoma brucei | Pteridine Reductase 1 (PTR1) | Inhibition (IC50 = 692 nM) | researchgate.net |
Effects on Nucleic Acid Synthesis and Cell Proliferation in Research Models
The inhibitory action of cycloguanil on dihydrofolate reductase (DHFR) is not limited to parasitic enzymes; it also affects human DHFR, making it a subject of interest in cancer research. nih.gov Rapidly proliferating cancer cells have a high demand for nucleotides for DNA and RNA synthesis, making them vulnerable to agents that disrupt the folate pathway. researchgate.net
Studies have shown that cycloguanil and its analogues can inhibit the growth of various cancer cell lines. nih.govubc.ca By inhibiting human DHFR, cycloguanil disrupts folate metabolism, leading to impaired nucleic acid synthesis and a subsequent reduction in cell proliferation. nih.gov Research on different cancer cell lines, including breast cancer, has demonstrated the anti-proliferative effects of cycloguanil analogues, with some compounds exhibiting IC50 values below 1 µM. nih.gov For instance, in glioblastoma stem cells, cycloguanil has been shown to inhibit cell viability with a higher potency than metformin (B114582). researchgate.net Furthermore, the metabolite profiles induced by cycloguanil in cancer cells are similar to those produced by established DHFR inhibitors like methotrexate, reinforcing its mechanism of action. Some studies also suggest that the anti-cancer activity of cycloguanil analogues may involve additional targets beyond DHFR, as folinic acid rescue experiments did not completely reverse the viability impairments in all cases. nih.gov
As with parasitic research, there is a notable absence of specific studies on the biological effects of Cycloguanil-d4 hydrochloride on nucleic acid synthesis and cell proliferation in research models. General principles of drug deuteration suggest that the substitution of hydrogen with deuterium (B1214612) can increase the stability of C-H bonds, potentially slowing down metabolic processes catalyzed by enzymes like cytochrome P450. invivochem.combioscientia.deassumption.eduneulandlabs.comsplendidlab.com This could, in theory, lead to a different pharmacokinetic profile for Cycloguanil-d4 hydrochloride compared to its non-deuterated counterpart, which might influence its anti-proliferative efficacy. However, without direct experimental evidence, this remains speculative.
Table 2: Research Findings on Cycloguanil's Impact in Research Models This table is interactive. You can sort and filter the data.
| Compound/Analogue | Cell Line | Effect | IC50/GI50 | Reference |
|---|---|---|---|---|
| Cycloguanil | Human DHFR | Potent inhibition | <1 nM (inhibition constant) | |
| Cycloguanil Analogues | Various cancer cell lines | Growth inhibition | < 1 µM | |
| Cycloguanil | Glioblastoma Stem Cells (GBM1-6) | Inhibition of cell viability | 0.18 mM | researchgate.net |
| Cycloguanil Analogues | MDA-MB-468, MCF-7 (Breast Cancer) | Strongest anti-proliferative activity | Not specified | nih.gov |
| Cycloguanil Analogue (NSC127159) | Cancer cells | Induces similar metabolite profile to Methotrexate | Not applicable | nih.gov |
Mechanistic Studies of Cycloguanil Metabolism and Transport
Role of Cytochrome P450 (CYP) Isoforms in Cycloguanil (B1669406) Formation
The conversion of the prodrug proguanil (B194036) into its pharmacologically active form, cycloguanil, is a crucial activation step primarily occurring in the liver. This biotransformation is catalyzed by specific isoforms of the cytochrome P450 (CYP) enzyme system.
Identification and Characterization of Human Liver Microsomal Enzymes (e.g., CYP2C19, CYP3A) in Proguanil Activation
In vitro studies utilizing human liver microsomes have been instrumental in identifying the key enzymatic players in the metabolic activation of proguanil. caymanchem.com Research has pinpointed CYP2C19 as a major enzyme responsible for the cyclization of proguanil to cycloguanil. nih.govnih.gov The activity of CYP2C19 is subject to a well-known genetic polymorphism, leading to different metabolic phenotypes among individuals, which can affect the efficiency of proguanil activation. nih.govpharmgkb.org
In addition to CYP2C19, isoforms of the CYP3A subfamily have also been demonstrated to contribute to the formation of cycloguanil. caymanchem.comnih.govnih.gov The relative contribution of CYP2C19 and CYP3A can vary depending on the specific CYP3A content in the liver microsomes. nih.gov Studies have shown that in liver microsomes with high CYP3A content, the contribution of this isoform to proguanil activation is more pronounced. scispace.com The metabolism of proguanil is mediated by both the CYP2C and CYP3A subfamilies of cytochrome P450 enzymes in the liver. oup.com
Enzymatic Conversion Kinetics and Substrate Specificity in in vitro Systems
Kinetic studies of proguanil activation in human liver microsomes have provided valuable insights into the efficiency of this metabolic pathway. The enzymatic conversion follows Michaelis-Menten kinetics, and researchers have determined the apparent Michaelis constant (Km) and maximum velocity (Vmax) for this reaction.
In studies with microsomes from various human livers, the apparent Km values for proguanil activation to cycloguanil have been shown to range from 35 µM to 183 µM. nih.govscispace.com The corresponding apparent Vmax values also exhibited considerable interindividual variability. scispace.com This variability in kinetic parameters is likely a reflection of the differing expression levels and activities of CYP2C19 and CYP3A isoforms among individuals. nih.gov
Inhibition studies using isoform-selective chemical inhibitors and antibodies have further elucidated the substrate specificity. For instance, R,S-mephenytoin, a known substrate of CYP2C19, and troleandomycin, a selective inhibitor of CYP3A, have been shown to inhibit the formation of cycloguanil. nih.gov The degree of inhibition by these compounds often correlates with the immunoreactive content of the respective CYP isoforms in the liver microsomes. nih.gov
Characterization of Membrane Transporter Interactions of Cycloguanil
The distribution and elimination of cycloguanil are significantly influenced by its interaction with various membrane transporters. These proteins, located on the cell membranes of key organs like the liver and kidneys, facilitate the movement of drugs and their metabolites into and out of cells.
Substrate Properties for Organic Cation Transporters (OCT1, OCT2)
Cycloguanil has been identified as a substrate for the organic cation transporters OCT1 and OCT2. researchgate.netnih.gov These transporters are part of the solute carrier (SLC) family and play a crucial role in the uptake of cationic drugs. nih.gov OCT1 is predominantly expressed in the liver, where it mediates the uptake of compounds from the blood into hepatocytes, while OCT2 is primarily found in the kidneys, facilitating drug uptake into proximal tubule cells for subsequent elimination. researchgate.netnih.gov
The interaction of cycloguanil with these transporters highlights their importance in the drug's disposition. researchgate.netnih.gov Studies using cells expressing these transporters have confirmed that both proguanil and its metabolite, cycloguanil, are substrates of OCT1 and OCT2. frontiersin.org
Involvement of Multi-Drug And Toxin Extrusion (MATE) Transporters (MATE1, MATE2-K) in Cellular Disposition
In addition to uptake transporters, cycloguanil also interacts with efflux transporters, specifically the Multi-Drug and Toxin Extrusion (MATE) proteins, MATE1 and MATE2-K. researchgate.netnih.gov These transporters are responsible for the extrusion of cationic drugs from cells. nih.gov MATE1 is located on the apical membrane of hepatocytes and renal proximal tubule cells, mediating efflux into the bile and urine, respectively. nih.govacs.org MATE2-K is primarily expressed in the kidney. nih.govacs.org
Research has demonstrated that cycloguanil is a substrate for both MATE1 and MATE2-K. researchgate.netnih.gov This indicates that after being taken up into hepatocytes and renal tubule cells by OCTs, cycloguanil can be actively transported out into the bile and urine by MATEs, completing its elimination pathway. nih.gov Studies have shown that MATE1 and MATE2-K can mediate the transport of cycloguanil. researchgate.net
Investigation of Drug-Drug Interactions at the Metabolic and Transport Levels
Given that the metabolism and transport of cycloguanil involve enzymes and transporters that handle numerous other drugs, there is a significant potential for drug-drug interactions (DDIs). These interactions can alter the plasma concentrations of cycloguanil, potentially affecting its efficacy.
Co-administration of drugs that are inhibitors or inducers of CYP2C19 and CYP3A can significantly impact the formation of cycloguanil from proguanil. For example, potent inducers of these enzymes, such as rifampicin, could potentially alter the antimalarial activity of proguanil. oup.com Conversely, inhibitors of CYP2C19, such as the proton pump inhibitor omeprazole, have been shown to impair the metabolism of proguanil to cycloguanil. taylorandfrancis.com
At the transport level, since cycloguanil shares transporters like OCT1, OCT2, MATE1, and MATE2-K with other cationic drugs, competitive inhibition can occur. nih.govfrontiersin.org For instance, co-administration of other antimalarials or drugs from different therapeutic classes that are also substrates for these transporters could lead to altered disposition of cycloguanil. researchgate.netnih.gov The overlap in substrate specificity with drugs like metformin (B114582) suggests a potential for clinically relevant DDIs during concurrent treatment. researchgate.netnih.gov
Influence of Co-administered Compounds on Cycloguanil Formation and Disposition in Non-Clinical Settings
The formation of cycloguanil from its parent compound, proguanil, is a critical metabolic activation step primarily mediated by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP3A4. nih.govdrugbank.com Consequently, the concurrent administration of other drugs that interact with these enzymes can significantly influence the rate and extent of cycloguanil formation, thereby altering its disposition.
In non-clinical research models, compounds that inhibit CYP2C19 activity have been shown to impair the metabolism of proguanil, leading to lower concentrations of cycloguanil. For instance, the proton pump inhibitor omeprazole, a known CYP2C19 substrate and inhibitor, was found to reduce the bioactivation of proguanil to cycloguanil by approximately half. frontiersin.org Similar inhibitory effects on cycloguanil formation have been observed with the H2-receptor antagonist cimetidine (B194882) and the antidepressant fluvoxamine. frontiersin.org Studies comparing different proton pump inhibitors showed that esomeprazole (B1671258) and vonoprazan (B1684036) increased the systemic exposure of proguanil while decreasing that of cycloguanil, whereas tegoprazan (B1682004) had a negligible impact on this interaction. ncats.io
Conversely, compounds that induce CYP2C19 activity are expected to increase the conversion of proguanil to cycloguanil. Rifampicin, a potent inducer of multiple CYP enzymes including CYP2C19, has the potential to enhance cycloguanil formation, although specific in-vivo data on this interaction remain limited. frontiersin.orgclinicaltrials.gov Interestingly, some compounds show conflicting results; the antiretroviral drug efavirenz (B1671121) has been suggested in some in-vitro studies to inhibit CYP2C19, but several in-vivo studies in humans indicate it acts as an inducer of the enzyme.
It is also noteworthy that while many studies focus on the formation of cycloguanil, the synergistic antimalarial effect of the atovaquone-proguanil combination is believed to be primarily due to an action of proguanil itself, independent of its conversion to cycloguanil. nih.gov Proguanil enhances the ability of atovaquone (B601224) to collapse the mitochondrial membrane potential in the malaria parasite, a mechanism not observed with cycloguanil alone. nih.govresearchgate.net
| Co-administered Compound | Class | Effect on CYP2C19 | Impact on Cycloguanil Formation/Concentration | Reference |
|---|---|---|---|---|
| Omeprazole | Proton Pump Inhibitor | Inhibition | Decreased | |
| Esomeprazole | Proton Pump Inhibitor | Inhibition | Decreased | ncats.io |
| Vonoprazan | Potassium-Competitive Acid Blocker | Inhibition | Decreased | ncats.io |
| Tegoprazan | Potassium-Competitive Acid Blocker | Negligible | No significant change | ncats.io |
| Cimetidine | H2-Receptor Antagonist | Inhibition | Decreased | |
| Fluvoxamine | Antidepressant (SSRI) | Inhibition | Decreased | |
| Rifampicin | Antibiotic | Induction | Potentially Increased | clinicaltrials.gov |
Impact of Genetic Polymorphisms in CYP and Transporter Genes on Cycloguanil Concentrations in Research Models
The concentration of cycloguanil following the administration of proguanil is heavily influenced by genetic variations in enzymes and transporters involved in the drug's metabolic pathway.
CYP450 Gene Polymorphisms
The CYP2C19 gene is highly polymorphic, leading to distinct phenotypes of drug metabolism that significantly alter cycloguanil levels. nih.govdrugbank.com Individuals can be categorized based on their genotype into poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.gov
Poor Metabolizers (PMs): Individuals with two non-functional CYP2C19 alleles (e.g., CYP2C192 or CYP2C193) have a greatly reduced or absent capacity to convert proguanil to cycloguanil. nih.govdrugbank.com Research in a Caucasian population identified that subjects homozygous for the CYP2C192 allele (2/*2) had the highest proguanil/cycloguanil metabolic ratios, with a range of 8.0 to 134.6, indicating significantly lower cycloguanil formation. drugbank.com One subject in this study who was a PM of both CYP2C19 and CYP2D6 had no detectable cycloguanil in their urine. nih.gov
Intermediate Metabolizers (IMs): Heterozygous individuals, carrying one functional and one non-functional allele (e.g., CYP2C191/2), exhibit metabolic activity between that of PMs and EMs. nih.govdrugbank.com
Extensive (Normal) Metabolizers (EMs): Individuals with two functional wild-type alleles (e.g., CYP2C191/1) have normal metabolic activity. nih.govdrugbank.com
Ultrarapid Metabolizers (UMs): The presence of the CYP2C1917 allele, a gain-of-function variant, leads to increased enzyme expression and consequently, a higher rate of proguanil metabolism to cycloguanil. nih.gov A study in Gambians found that carriers of the CYP2C1917 allele had significantly higher plasma concentrations (AUC and Cmax) of chlorcycloguanil, a metabolite analogous to cycloguanil.
A clear gene-dose effect has been demonstrated, where the urinary recovery of cycloguanil is highest in EMs, lower in IMs, and lowest in PMs. nih.gov
| Allele | Functional Impact | Metabolizer Phenotype (Genotype Example) | Effect on Cycloguanil Concentration | Reference |
|---|---|---|---|---|
| CYP2C191 | Normal function (Wild-type) | Extensive Metabolizer (1/1) | Normal | nih.gov |
| CYP2C192 | No function (Loss-of-function) | Poor Metabolizer (2/2) | Significantly Decreased | nih.govdrugbank.comdrugbank.com |
| CYP2C193 | No function (Loss-of-function) | Poor Metabolizer (3/3) | Significantly Decreased | drugbank.com |
| CYP2C1917 | Increased function (Gain-of-function) | Ultrarapid Metabolizer (17/17) | Increased | drugbank.com |
Transporter Gene Polymorphisms
In addition to metabolic enzymes, drug transporters play a role in the disposition of proguanil and cycloguanil. Research has identified that both proguanil and cycloguanil are substrates for the human organic cation transporters OCT1 and OCT2, as well as the multidrug and toxin extrusion transporters MATE1 and MATE2-K. These transporters are crucial for the uptake of drugs into hepatocytes for metabolism and for excretion into urine and bile.
Genetic polymorphisms in the genes encoding these transporters can affect cycloguanil concentrations. A study identified that a polymorphism in SLC22A1 (the gene encoding OCT1) resulted in increased systemic exposure to proguanil and decreased exposure to cycloguanil. ncats.io This was attributed to reduced hepatic uptake of the parent drug, proguanil, making less of it available for intracellular conversion to cycloguanil. ncats.io
| Transporter (Gene) | Role | Impact of Polymorphism on Cycloguanil | Reference |
|---|---|---|---|
| OCT1 (SLC22A1) | Hepatic uptake of proguanil | Polymorphisms reducing OCT1 function can decrease cycloguanil concentrations by limiting proguanil uptake into liver cells. | ncats.io |
| OCT2 (SLC22A2) | Substrate transport (proguanil & cycloguanil) | Potential to alter renal excretion and overall disposition. | |
| MATE1 (SLC47A1) | Substrate transport (proguanil & cycloguanil) | Potential to alter biliary and renal excretion. | |
| MATE2-K (SLC47A2) | Substrate transport (proguanil & cycloguanil) | Potential to alter renal excretion. |
Computational and Structural Studies on Cycloguanil and Its Deuterated Analogues
Molecular Docking and Dynamics Simulations of Cycloguanil-Enzyme Complexes
Prediction of Binding Modes and Key Intermolecular Interactions with DHFR
Molecular docking simulations have been instrumental in elucidating the binding modes of cycloguanil (B1669406) and its analogues within the active site of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a major target for antimalarial drugs. proteopedia.orgnih.gov These computational studies predict that cycloguanil binds to the DHFR active site, with its interactions being significantly influenced by the amino acid residues present. nih.govresearchgate.net
In wild-type Plasmodium falciparum DHFR (PfDHFR), the p-chlorophenyl group of cycloguanil is predicted to form hydrophobic interactions with key residues. proteopedia.org However, mutations in the DHFR active site, particularly at residues such as S108N, can significantly alter these interactions, leading to drug resistance. proteopedia.orgpnas.org For instance, the S108N mutation introduces steric hindrance that clashes with the rigid chlorophenyl substituent of cycloguanil, thereby reducing its binding affinity. proteopedia.orgnih.gov
Molecular docking studies have also been employed to investigate the binding of cycloguanil analogues to human DHFR (hDHFR). nih.gov These studies suggest that interactions with residues like Phe34 are important for binding. nih.gov The exploration of different cycloguanil analogues has revealed that modifications to the parent structure can enhance interactions within the active site. For example, the addition of certain chemical groups can lead to stronger pi-stacking interactions with key phenylalanine residues. nih.gov
Several computational tools and scoring functions have been evaluated to improve the accuracy of predicting the binding modes and affinities of cycloguanil derivatives. nih.govacs.org Programs like GOLD and Molegro Virtual Docker have been identified as being particularly effective in reproducing experimental binding data for these compounds. nih.govacs.org These studies have highlighted the importance of both hydrophobic and steric factors in determining the binding affinity of cycloguanil analogues to both wild-type and mutant forms of DHFR. acs.org
The following table summarizes key interacting residues in DHFR for cycloguanil and its analogues as predicted by molecular docking studies.
| Enzyme | Key Interacting Residues | Type of Interaction | Reference |
| PfDHFR (wild-type) | S108, A16 | Steric and Hydrophobic | proteopedia.orgnih.gov |
| PfDHFR (mutant) | N108, V16 | Steric Hindrance | pnas.orgnih.gov |
| hDHFR | Phe34 | Pi-stacking | nih.gov |
| PfDHFR | Asp54, Ile14, Leu/Ile164 | Hydrogen Bonding | researchgate.net |
Analysis of Conformational Changes and Ligand Dynamics Upon Binding
The binding of inhibitors like cycloguanil to dihydrofolate reductase (DHFR) is not a simple lock-and-key mechanism but rather a dynamic process involving conformational changes in both the ligand and the enzyme. researchgate.netnih.gov Molecular dynamics (MD) simulations have provided significant insights into these dynamic events. nih.govuef.fi
The dynamics of the ligand itself upon binding are also a critical aspect. The flexibility or rigidity of the inhibitor plays a crucial role in how it adapts to the binding pocket, especially in mutant enzymes where the active site geometry is altered. proteopedia.orgpnas.org For example, the rigid nature of cycloguanil's chlorophenyl group is a key factor in its reduced affinity for the S108N mutant of PfDHFR due to steric clashes. proteopedia.org In contrast, more flexible inhibitors may be able to adopt alternative conformations to avoid such clashes and maintain their binding affinity. acs.org
The study of ligand and enzyme dynamics provides a more complete picture of the inhibition mechanism and is crucial for the design of new inhibitors that can overcome drug resistance. researchgate.netacs.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Analysis
Development of Predictive Models for Antifolate Efficacy and Selectivity
Quantitative Structure-Activity Relationship (QSAR) studies have been extensively used to develop predictive models for the antifolate efficacy and selectivity of cycloguanil and its analogues against DHFR. researchgate.netdoi.org These models aim to establish a mathematical relationship between the chemical structure of the compounds and their biological activity, providing valuable guidance for the design of more potent and selective inhibitors.
Early QSAR studies on cycloguanil derivatives identified key physicochemical properties that influence their inhibitory activity against Plasmodium falciparum DHFR (PfDHFR). researchgate.net These models often incorporate descriptors related to hydrophobicity, steric properties, and electronic effects. acs.org For instance, hydrophobicity has been found to be a crucial factor for the binding affinity of cycloguanil analogues to wild-type PfDHFR. acs.org
More advanced 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), have been applied to cycloguanil derivatives to create more detailed models. researchgate.net These methods consider the three-dimensional arrangement of molecular fields (steric and electrostatic) and have been used to understand the structural requirements for potent inhibition of both wild-type and mutant forms of PfDHFR. researchgate.net
The development of these predictive models is essential for virtual screening and the rational design of novel antifolate compounds. doi.org By predicting the activity of yet-to-be-synthesized molecules, QSAR models can help prioritize synthetic efforts and reduce the cost and time associated with drug discovery. doi.org These models have been instrumental in designing new cycloguanil analogues with improved activity against drug-resistant strains of malaria. doi.org
Impact of Deuteration on Molecular Descriptors and Biological Activity (if applicable)
While specific QSAR or QSPR studies focusing solely on Cycloguanil-d4 Hydrochloride are not extensively documented in the provided search results, the impact of deuteration on molecular descriptors and biological activity is a recognized area of study in medicinal chemistry. medchemexpress.com Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), can subtly alter the physicochemical properties of a molecule. medchemexpress.com
The primary effect of deuteration is the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect and can slow down metabolic reactions that involve the cleavage of this bond. medchemexpress.com In the context of cycloguanil, which is the active metabolite of proguanil (B194036), deuteration of the parent drug (Proguanil-d4) could potentially alter its metabolic conversion rate to cycloguanil. medchemexpress.com
From a QSAR/QSPR perspective, deuteration would lead to minor changes in molecular descriptors such as:
Molecular Weight: A slight increase due to the higher mass of deuterium.
Vibrational Frequencies: The C-D bond has a lower vibrational frequency than the C-H bond, which could be reflected in certain spectroscopic descriptors.
Lipophilicity (logP): While generally considered to have a minimal effect, some studies suggest that deuteration can slightly alter a compound's lipophilicity.
The biological activity of a deuterated compound can be affected if the deuterated position is involved in a critical interaction with the target enzyme or is a site of metabolic breakdown. If the deuteration in Cycloguanil-d4 occurs at a position not directly involved in binding to DHFR or in a major metabolic pathway, the impact on its antifolate efficacy might be minimal. However, if the deuterated position is metabolically labile in the non-deuterated compound, deuteration could lead to a longer half-life and potentially altered pharmacokinetics. medchemexpress.com
Quantum Chemical Calculations and Free Energy Perturbations
Quantum chemical calculations and free energy perturbation (FEP) methods provide a more rigorous and computationally intensive approach to understanding the interactions between cycloguanil and DHFR. These methods can offer deeper insights into the electronic properties of the inhibitor and the thermodynamics of binding.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have been used to investigate the electronic structure and properties of cycloguanil analogues. researchgate.net These calculations can help in understanding the distribution of charges within the molecule and the nature of its orbitals, which are crucial for forming interactions with the enzyme active site. For example, DFT calculations can be used to analyze the electrostatic potential of the inhibitor, which plays a significant role in its interaction with polar residues in the DHFR binding pocket. researchgate.net
Free energy perturbation is a powerful computational technique used to calculate the relative binding free energies of two ligands to a protein. While specific FEP studies on Cycloguanil-d4 Hydrochloride were not found in the provided results, this method could be applied to predict the change in binding affinity upon deuteration. By simulating a non-physical "alchemical" transformation of cycloguanil to Cycloguanil-d4 within the DHFR active site, FEP can provide a quantitative estimate of the effect of deuteration on binding.
These advanced computational methods, often used in conjunction with molecular dynamics simulations, contribute to a more accurate and detailed understanding of the structure-activity relationships of DHFR inhibitors and can guide the design of next-generation antifolates.
Advanced Analysis of Binding Energies and Interaction Contributions
Computational docking studies have been instrumental in evaluating the binding affinity of cycloguanil to the DHFR enzyme of various Plasmodium species. These studies predict the binding energy, a key indicator of the stability of the drug-enzyme complex. A lower binding energy generally corresponds to a more stable and effective interaction. ugm.ac.id
Docking analyses of cycloguanil with the DHFR enzymes of P. falciparum, P. vivax, P. malariae, and P. ovale have revealed comparable binding energies across these species, suggesting a broadly similar binding mechanism. nih.gov For instance, the docking scores for cycloguanil were found to be in a narrow range of -10.54 to -10.88 kcal/mol for these different species. nih.gov These computational predictions align with experimental data on inhibition constants. nih.gov
| Inhibitor | P. falciparum DHFR (kcal/mol) | P. vivax DHFR (kcal/mol) | P. malariae DHFR (kcal/mol) | P. ovale DHFR (kcal/mol) |
| Cycloguanil | -10.88 | -10.70 | -10.54 | -10.63 |
| Pyrimethamine (B1678524) | -11.04 | -10.85 | -10.50 | -10.72 |
| Table 1: Computationally derived binding energies of cycloguanil and pyrimethamine with DHFR enzymes from different Plasmodium species. nih.gov |
Elucidation of Residue-Specific Interactions Driving Drug Resistance
A significant challenge in malaria chemotherapy is the emergence of drug resistance, often due to mutations in the target enzyme. nih.govlshtm.ac.uk In the case of cycloguanil, specific mutations in the P. falciparum DHFR (PfDHFR) gene lead to reduced drug efficacy. nih.gov Computational studies have been crucial in deciphering the molecular basis of this resistance.
A key mutation associated with cycloguanil resistance is the S108N mutation in PfDHFR. nih.govresearchgate.net Quantum chemical calculations and comparative molecular field analysis (CoMFA) have shown that the asparagine residue at position 108 (Asn108) in the mutant enzyme creates a steric clash with the p-chlorophenyl group of cycloguanil. nih.govresearchgate.net This steric hindrance results in a repulsive interaction, weakening the binding of the drug. researchgate.net
Furthermore, the double mutation A16V+S108T is specifically linked to cycloguanil resistance. nih.govnih.gov Crystal structure analysis of the A16V+S108T mutant PfDHFR in complex with cycloguanil reveals significant steric conflicts with the side chains of both mutated residues. nih.gov This combined spatial limitation imposed by the valine at position 16 and the threonine at position 108 explains the high level of resistance to cycloguanil, while resistance to pyrimethamine, which has a different structure, is less affected. nih.gov
Modeling of other mutations, such as I170M in P. malariae DHFR, has also demonstrated a significant reduction in binding energy to cycloguanil, suggesting a potential for resistance. nih.gov These computational insights are invaluable for designing new inhibitors that can overcome existing resistance mechanisms. nih.govresearchgate.net
| Mutation in PfDHFR | Effect on Cycloguanil Binding | Molecular Mechanism |
| S108N | Reduced binding affinity | Steric clash between Asn108 and the p-chlorophenyl group of cycloguanil. nih.govresearchgate.net |
| A16V+S108T | High resistance | Substantial steric conflicts with the side chains of both A16V and S108T. nih.gov |
| I164L (in combination with other mutations) | Cross-resistance to cycloguanil and pyrimethamine | Altered interactions within the active site. plos.org |
| Table 2: Key mutations in PfDHFR and their impact on cycloguanil resistance. |
Advanced Structural Elucidation Techniques for Deuterated Cycloguanil
The precise structural characterization of drug molecules is fundamental to understanding their function. For deuterated analogs like Cycloguanil-d4 Hydrochloride, specific analytical techniques are employed to confirm the structure and the position of deuterium atoms.
Application of Spectroscopic Methods (e.g., 1H, 13C, 2H NMR) for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. ox.ac.ukup.ac.za For Cycloguanil-d4 Hydrochloride, a combination of ¹H, ¹³C, and ²H NMR is used for a comprehensive structural assignment.
¹H NMR (Proton NMR): This technique provides information about the number and chemical environment of hydrogen atoms in a molecule. ox.ac.uk In Cycloguanil-d4 Hydrochloride, the absence of signals corresponding to the four deuterated positions in the ¹H NMR spectrum confirms the successful deuterium labeling. The remaining proton signals can be assigned to their respective positions in the molecule based on their chemical shifts and coupling patterns. uef.fi
¹³C NMR (Carbon-13 NMR): This method reveals the carbon framework of the molecule. ox.ac.uk The ¹³C NMR spectrum of Cycloguanil-d4 Hydrochloride will show signals for all carbon atoms, and the signals for carbons attached to deuterium will exhibit a characteristic splitting pattern due to C-D coupling, further confirming the location of deuterium. uef.fi
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The presence of a signal in the ²H NMR spectrum provides definitive proof of deuteration. The chemical shift of the deuterium signal can also help in confirming its position within the molecule.
The use of deuterated solvents in NMR analysis is standard practice to avoid interference from solvent protons. numberanalytics.com
| NMR Technique | Information Provided | Application to Cycloguanil-d4 Hydrochloride |
| ¹H NMR | Number and environment of protons. ox.ac.uk | Confirms absence of protons at deuterated positions. |
| ¹³C NMR | Carbon skeleton of the molecule. ox.ac.uk | Shows splitting of carbon signals attached to deuterium. |
| ²H NMR | Direct observation of deuterium nuclei. | Definitive proof and location of deuterium labeling. |
| Table 3: Application of NMR Spectroscopy for the Structural Elucidation of Cycloguanil-d4 Hydrochloride. |
Utilizing Mass Spectrometry Fragmentation Patterns for Deuterium Position Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. libretexts.org It is not only used to determine the molecular weight of a compound but also to gain structural information through the analysis of fragmentation patterns. scribd.comwikipedia.org
In the context of Cycloguanil-d4 Hydrochloride, mass spectrometry plays a crucial role in confirming the incorporation of four deuterium atoms. The molecular ion peak in the mass spectrum will be shifted by four mass units compared to the non-deuterated cycloguanil hydrochloride.
Furthermore, the fragmentation pattern of the molecule provides valuable information about the location of the deuterium atoms. wikipedia.org When the molecule fragments in the mass spectrometer, the resulting fragment ions will have different masses depending on whether they contain the deuterium labels. By analyzing the masses of these fragments, the positions of the deuterium atoms can be deduced. libretexts.org For example, if a fragment containing the dimethyl groups is observed, its mass will be increased by four units if the deuterium atoms are located on these methyl groups. This detailed analysis of the fragmentation pattern serves as a confirmation of the structural assignment made by NMR. libretexts.org
The use of deuterated compounds can also enhance the sensitivity of mass spectrometry for tracking drug metabolism and distribution in biological systems. nih.gov
Future Directions and Emerging Research Avenues for Deuterated Antifolates
Exploration of Cycloguanil-d4 as a Scaffold for Novel Antifolate Design
The chemical structure of cycloguanil (B1669406) provides a robust foundation, or scaffold, for the development of new antifolate agents. The introduction of deuterium (B1214612), as seen in Cycloguanil-d4, adds another layer to this process, offering a tool to fine-tune metabolic stability.
The rise of drug-resistant malaria parasites, particularly Plasmodium falciparum, poses a significant global health challenge. Resistance to antifolate drugs like cycloguanil often arises from specific point mutations in the parasite's dihydrofolate reductase (DHFR) enzyme, the drug's primary target. oup.comresearchgate.net These mutations can reduce the binding affinity of the drug, rendering it less effective.
Rational derivatization of the cycloguanil scaffold is a key strategy to combat this resistance. This involves designing and synthesizing new analogues with modified chemical structures intended to bind tightly to the mutated DHFR enzymes. By understanding the structural changes in the resistant enzymes, medicinal chemists can modify the cycloguanil molecule to create new points of interaction or to overcome steric hindrances caused by the mutations. This approach aims to restore or even enhance the inhibitory activity against resistant parasite strains. The combination of atovaquone (B601224) and proguanil (B194036) (which metabolizes to cycloguanil) relies on a synergistic mechanism, and understanding resistance to one or both components is crucial for developing next-generation therapies. wikipedia.orggsk.com
A major challenge in drug development is managing metabolic stability. Many promising compounds fail because they are too rapidly broken down by metabolic enzymes in the body, primarily the Cytochrome P450 (CYP) family. nih.gov Proguanil's conversion to its active form, cycloguanil, is principally mediated by the enzyme CYP2C19. nih.govtaylorandfrancis.comnih.gov
Strategic deuteration offers a powerful method to enhance the metabolic stability of new research compounds. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Because many metabolic reactions involve the breaking of a C-H bond, replacing hydrogen with deuterium at a site of metabolic attack can significantly slow down the rate of this reaction. wikipedia.orgnih.gov This phenomenon is known as the kinetic isotope effect (KIE).
By identifying the "metabolic hotspots" on a novel antifolate derived from the cycloguanil scaffold, researchers can selectively place deuterium atoms at these positions. This can lead to a longer half-life and improved bioavailability for the research compound, allowing for more sustained therapeutic concentrations. researchgate.net This rational approach to optimizing metabolic stability is a critical step in modern drug design. nih.govexlibrisgroup.com
Table 1: Physicochemical Properties of Cycloguanil-d4 Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1189427-23-3 | pharmaffiliates.comchemsrc.comvivanls.compharmaffiliates.comlgcstandards.com |
| Molecular Formula | C₁₁H₁₁D₄Cl₂N₅ | pharmaffiliates.comchemsrc.comvivanls.compharmaffiliates.comcymitquimica.com |
| Molecular Weight | 292.20 g/mol | pharmaffiliates.comchemsrc.comvivanls.compharmaffiliates.com |
| Appearance | White to Off-White Solid | pharmaffiliates.commybiosource.com |
| Melting Point | 203-205 °C | mybiosource.com |
| Solubility | Soluble in DMSO and Methanol | mybiosource.com |
| Storage | -20°C or 2-8°C Refrigerator | pharmaffiliates.commybiosource.com |
Rational Derivatization for Enhanced Efficacy Against Resistant Parasite Strains
Integration of Deuterated Standards in Comprehensive Multi-Analyte Quantification Platforms
Beyond its potential as a therapeutic scaffold, Cycloguanil-d4 Hydrochloride is an invaluable tool in analytical chemistry, particularly as a stable isotope-labeled internal standard (SIL-IS).
In drug discovery, researchers must analyze thousands of biological samples to determine the concentration of a drug and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of quantitative bioanalysis due to its high sensitivity and selectivity. lcms.cz
An internal standard is essential for accurate and precise quantification, as it corrects for variations during sample preparation and analysis. aptochem.com Deuterated compounds like Cycloguanil-d4 are considered the ideal internal standards. scispace.com Because they are chemically almost identical to the non-deuterated analyte (cycloguanil), they behave similarly during extraction and chromatography, but are distinguishable by the mass spectrometer due to their higher mass. aptochem.comclearsynth.com This co-elution helps to compensate for "matrix effects," where other molecules in a complex sample like blood or plasma can interfere with the measurement, ensuring the data is robust and reliable. clearsynth.comtexilajournal.com The use of deuterated standards is a cornerstone of developing the high-throughput, accurate bioanalytical methods required to support modern drug discovery pipelines. texilajournal.com
The robust analytical methods enabled by deuterated standards are critical for pre-clinical drug development. Before a drug can be tested in humans, its pharmacokinetic profile must be thoroughly characterized in animal models. researchgate.net This involves measuring how the drug and its metabolites are absorbed, distributed, metabolized, and excreted over time.
Using Cycloguanil-d4 as an internal standard allows for the precise quantification of cycloguanil in pre-clinical studies, providing high-quality data on its formation from proguanil and its subsequent elimination. nih.govnih.gov This is especially important when evaluating new antimalarial combination therapies. For instance, in the development of drugs that combine an antifolate with a compound acting on a different pathway (akin to the atovaquone-proguanil combination), it is vital to understand the pharmacokinetic interactions between all components. gsk.com Accurate quantification facilitates the assessment of how one drug might affect the metabolism of another, helping to establish an effective and safe profile before advancing to clinical trials. The variability in proguanil metabolism due to genetic differences in enzymes like CYP2C19 makes such precise measurement even more critical. nih.govnih.gov
| DHFR | Dihydrofolate Reductase | Parasite enzyme that is the therapeutic target of cycloguanil. Cycloguanil inhibits DHFR, disrupting parasite DNA synthesis. | wikipedia.orggsk.comcaymanchem.com |
Development of High-Throughput Bioanalytical Methods for Drug Discovery Pipelines
Computational Modeling of Deuterium Isotope Effects on Biological Systems
While the benefits of deuteration are clear, the process of selecting where to place deuterium atoms on a molecule can be complex. The magnitude of the kinetic isotope effect can vary greatly depending on the specific reaction mechanism and the enzyme involved. nih.gov Historically, identifying the optimal deuteration strategy often involved laborious and expensive trial-and-error synthesis and testing.
Emerging computational modeling techniques offer a more rational and efficient approach. By using sophisticated software to simulate the interaction between a drug molecule and a metabolic enzyme like a cytochrome P450, researchers can predict the likely sites of metabolism. nih.gov Furthermore, advanced computational methods can model the quantum mechanical effects of replacing hydrogen with deuterium, allowing for the prediction of the KIE's magnitude at different positions on the molecule. nih.govexlibrisgroup.com
This in silico approach enables scientists to virtually screen numerous deuterated versions of a lead compound to identify which are most likely to have an improved pharmacokinetic profile. By prioritizing the most promising candidates for chemical synthesis, computational modeling can significantly accelerate the drug development process, reducing costs and focusing resources on the compounds with the highest probability of success.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-chlorophenylbiguanide (B1200820) |
| Acetone |
| Atovaquone |
| Chlorcycloguanil |
| Chloroguanide |
| Cimetidine (B194882) |
| Cycloguanil |
| Cycloguanil-d4 Hydrochloride |
| Deuterium |
| Efavirenz (B1671121) |
| Fluvoxamine |
| Omeprazole |
| Proguanil |
| Pyrimethamine (B1678524) |
| S-mephenytoin |
| Sulfadoxine |
Predictive Simulations for Investigating Deuterium's Influence on Pharmacological Profiles
Predictive simulations are becoming indispensable in forecasting how deuteration will affect a drug's behavior in the body. The primary mechanism of action for Cycloguanil is the inhibition of the DHFR enzyme, which is crucial for the synthesis of nucleic acids in parasites like Plasmodium. By modeling the interaction between Cycloguanil-d4 and the DHFR active site, researchers can predict changes in binding affinity and residence time.
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference is the foundation of the deuterium kinetic isotope effect (KIE), which can slow down metabolic reactions that involve the cleavage of this bond. researchgate.netinnovareacademics.in Predictive simulations can model this effect, helping to identify the optimal positions for deuteration to maximize the drug's half-life and reduce the formation of unwanted metabolites. researchgate.netplos.org
Recent research has successfully used in silico modeling and quantitative structure-activity relationship (QSAR) models to analyze Cycloguanil and its analogs. mdpi.comdiscoveryjournals.org These computational approaches have been instrumental in identifying key structural features responsible for the drug's pharmacological activity. discoveryjournals.org Extending these models to Cycloguanil-d4 could predict enhanced pharmacokinetic properties. For instance, simulations can estimate changes in key parameters like maximum concentration (Cmax) and area under the curve (AUC), which are often increased in deuterated drugs. researchgate.net
Table 1: Potential Pharmacokinetic Profile Changes with Deuteration of Cycloguanil This table is a predictive representation based on general findings for deuterated compounds and is not based on direct experimental data for Cycloguanil-d4 Hydrochloride.
| Pharmacokinetic Parameter | Expected Change with Deuteration | Rationale |
| Metabolic Rate | Decreased | Kinetic Isotope Effect slows C-D bond cleavage by metabolic enzymes (e.g., CYPs). plos.org |
| Half-life (t½) | Increased | Slower metabolism leads to longer circulation time. researchgate.net |
| Max Concentration (Cmax) | Increased | Reduced first-pass metabolism can lead to higher peak plasma concentrations. researchgate.net |
| Area Under the Curve (AUC) | Increased | Represents greater overall drug exposure due to slower clearance. researchgate.net |
| Metabolite Profile | Altered | May reduce the formation of specific metabolites, potentially lowering toxicity. innovareacademics.in |
Advanced Computational Chemistry for Understanding Deuteration-Induced Changes in Molecular Interactions
Advanced computational chemistry methods, including quantum mechanics (QM) and molecular mechanics (MM), offer a deeper understanding of the subtle changes deuteration imparts on a molecule's interactions. acs.orgajchem-a.com While isotopic substitution does not change the fundamental potential energy surface of a molecule, it does alter intramolecular vibrations, which can subsequently influence intermolecular interactions like hydrogen bonds. acs.orgajchem-a.com
For Cycloguanil-d4, these methods can elucidate how the deuterium substitution affects its binding to the DHFR enzyme. Hydrogen bonds are known to be critical for the strong binding affinity of Cycloguanil derivatives to their target. discoveryjournals.org Computational studies on other deuterated molecules have shown that deuteration can modify the strength and geometry of hydrogen bonds, leading to changes in receptor affinity. mdpi.comnih.gov
Molecular dynamics (MD) simulations can be employed to visualize the dynamic behavior of Cycloguanil-d4 within the DHFR binding pocket over time. These simulations can reveal alterations in the stability of the drug-enzyme complex and changes in the surrounding water molecules, which can impact binding free energy. mdpi.com For example, a computational study on deuterated histamine (B1213489) showed an increased affinity for its receptor, which was attributed to modified hydrogen bonding interactions. nih.gov Similar QM/MM calculations could be applied to the Cycloguanil-d4-DHFR complex to quantify the energetic differences in binding compared to the non-deuterated parent compound.
Table 2: Computational Methods and Their Application to Cycloguanil-d4
| Computational Method | Specific Application for Cycloguanil-d4 | Insights Gained |
| Molecular Docking | Predict the binding pose and affinity of Cycloguanil-d4 within the DHFR active site. | Initial assessment of binding strength and identification of key interacting residues. plos.orgpnas.org |
| Quantum Mechanics (QM) | Calculate the energetic differences in bond strength (C-D vs. C-H) and changes in vibrational frequencies. researchgate.netajchem-a.com | Quantify the kinetic isotope effect and its impact on metabolic stability. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic movement and interactions of the drug-enzyme complex over time. | Understand the stability of the bound state and the role of solvent molecules. acs.org |
| QM/MM Simulations | Combine the accuracy of QM for the active site with the efficiency of MM for the larger protein environment. | Provide a highly accurate calculation of binding free energies and interaction strengths. mdpi.com |
| QSAR Modeling | Relate the structural changes from deuteration to changes in biological activity. | Develop predictive models for designing new, more potent deuterated antifolates. discoveryjournals.org |
By integrating these predictive and advanced computational techniques, researchers can accelerate the development of next-generation deuterated antifolates like Cycloguanil-d4 Hydrochloride, optimizing their therapeutic potential while minimizing experimental trial and error.
Q & A
Q. How can researchers confirm the identity and purity of Cycloguanil-d4 Hydrochloride in synthesized batches?
To verify identity and purity, employ a combination of spectroscopic and chromatographic techniques:
- Mass Spectrometry (MS) : Compare the molecular ion peak ([M+H]+) with the theoretical molecular weight (288.18 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Use validated methods to separate Cycloguanil-d4 from impurities. For example, inject test solutions into an HPLC system and calculate impurity percentages based on peak area ratios at 230 nm, as described in pharmacopeial protocols .
- Melting Point Analysis : Confirm consistency with the reported range (210–215°C) .
Q. What validated analytical methods are recommended for quantifying Cycloguanil-d4 Hydrochloride in biological matrices?
A dual-matrix HPLC-MS/MS protocol is widely used:
- Plasma Analysis : Mix 50 µL plasma with internal standard (e.g., proguanil-d4), precipitate proteins with acetonitrile, and analyze via Agilent 1260/1290 HPLC coupled to an API4000 MS/MS system. Use a 30% acetonitrile mobile phase for optimal separation .
- Urine Analysis : Dilute 50 µL urine with acetonitrile, dry under nitrogen, and reconstitute in 0.1% formic acid for MS/MS detection (Agilent 6460 system) .
- Calibration Standards : Prepare in matching biological matrices to account for matrix effects.
Advanced Research Questions
Q. How should researchers design experiments to optimize the solubility of Cycloguanil-d4 Hydrochloride in aqueous systems?
Apply a factorial experimental design to evaluate critical variables:
- Independent Variables : pH, co-solvents (e.g., PEG-400), and surfactants (e.g., polysorbate 80).
- Response Variables : Solubility (mg/mL) and stability (e.g., degradation products after 24 hours).
- Statistical Analysis : Use ANOVA to identify significant factors, referencing methodologies from formulation optimization studies (e.g., dapoxetine hydrochloride buccal films) .
- Validation : Confirm reproducibility across three independent batches .
Q. What strategies resolve discrepancies between in vitro and in vivo pharmacokinetic data for Cycloguanil-d4 Hydrochloride?
Address discrepancies through:
- Crossover Studies : Compare metabolite profiles (e.g., cycloguanil vs. proguanil) in plasma and urine using isotopic labeling .
- Protein Binding Assays : Measure free vs. bound drug fractions via ultrafiltration to reconcile bioavailability differences.
- Compartmental Modeling : Use software like Phoenix WinNonlin to simulate absorption kinetics under varying physiological conditions (e.g., gut pH, enzyme activity) .
Q. How can researchers mitigate degradation during long-term stability studies of Cycloguanil-d4 Hydrochloride?
Critical considerations include:
- Storage Conditions : Store at -20°C in sealed, moisture-proof containers to prevent hydrolysis .
- Analytical Intervals : Test at 0, 3, 6, and 12 months for degradation products (e.g., via HPLC with photodiode array detection at 230 nm) .
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and oxidative stress (3% H2O2) to identify vulnerable functional groups .
Methodological Challenges and Solutions
Q. What protocols ensure accurate detection of Cycloguanil-d4 Hydrochloride metabolites in complex biological samples?
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from plasma/urine .
- Tandem MS/MS : Employ multiple reaction monitoring (MRM) transitions specific to deuterated analogs (e.g., m/z 288→72 for Cycloguanil-d4) to enhance selectivity .
- Cross-Validation : Compare results with non-deuterated standards to rule out isotopic interference .
Q. How should researchers handle batch-to-batch variability in Cycloguanil-d4 Hydrochloride synthesis?
- Quality Control (QC) : Implement in-process checks (e.g., intermediate purity via TLC) and final product characterization (NMR, elemental analysis) .
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, catalyst concentration) using response surface methodology (RSM) .
- Regulatory Compliance : Follow ANDA guidelines for method validation, including accuracy (±5% of theoretical) and precision (RSD <2%) .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing contradictory efficacy data in Cycloguanil-d4 Hydrochloride studies?
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
- Sensitivity Analysis : Exclude outliers and re-evaluate effect sizes (e.g., IC50 values) using non-parametric tests (Mann-Whitney U) .
- Mechanistic Studies : Perform knock-in/knout experiments (e.g., CRISPR-Cas9) to validate target engagement in resistant parasite strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
